molecular formula C18H15NO3 B8435860 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde

2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde

Cat. No.: B8435860
M. Wt: 293.3 g/mol
InChI Key: LQFLULYGHMMNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is a complex organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the Erlenmeyer-Plöchl azlactone synthesis, which involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride . The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid groups, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Methyl-2-phenyl-4-oxazolylmethoxy)phenylacetic acid
  • 2-(5-Methyl-2-phenyl-4-oxazolylmethoxy)-5-nitropyridine
  • 4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one

Uniqueness

2-((5-Methyl-2-phenyloxazol-4-yl)methoxy)benzaldehyde is unique due to its specific structural features, such as the presence of both an oxazole ring and a benzaldehyde moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C18H15NO3/c1-13-16(12-21-17-10-6-5-9-15(17)11-20)19-18(22-13)14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

LQFLULYGHMMNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC=C3C=O

Origin of Product

United States

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